

commercial availability of 1-(Pyrrolidin-2-ylmethyl)piperidine as a research chemical

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Compound of Interest

Compound Name: 1-(Pyrrolidin-2-ylmethyl)piperidine

Cat. No.: B058526

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Commercial Availability and Technical Profile of 1-(Pyrrolidin-2-ylmethyl)piperidine

Abstract

1-(Pyrrolidin-2-ylmethyl)piperidine, with CAS number 119007-93-7, is a heterocyclic organic compound recognized for its role as a versatile building block in medicinal chemistry and drug discovery. Its structure, featuring both a pyrrolidine and a piperidine moiety, makes it a valuable scaffold for the synthesis of novel ligands targeting various receptors. This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and key experimental protocols relevant to its application in research settings.

Commercial Availability and Supplier Specifications

1-(Pyrrolidin-2-ylmethyl)piperidine is readily available as a research chemical from several specialized suppliers. Purity levels and quantities offered may vary, and it is crucial for researchers to consult the specific documentation provided by the vendor. Below is a summary of typical product specifications from commercial sources.

Table 1: Commercial Supplier Data for **1-(Pyrrolidin-2-ylmethyl)piperidine**

Parameter	Typical Value(s)	Notes
CAS Number	119007-93-7	The universally recognized identifier for this compound.
Molecular Formula	C ₁₀ H ₂₀ N ₂	
Molecular Weight	168.28 g/mol	
Purity	≥95%	Purity levels can vary; consult Certificate of Analysis (CoA).
Form	Liquid	Typically supplied as a neat liquid.
Storage	2-8°C	Recommended to store under refrigeration to ensure stability.
Standard Quantities	100mg, 250mg, 1g, 5g	Custom quantities may be available upon request.

Physicochemical Properties

The physicochemical properties of **1-(Pyrrolidin-2-ylmethyl)piperidine** are essential for its handling, formulation, and application in experimental work.

Table 2: Physicochemical Data for **1-(Pyrrolidin-2-ylmethyl)piperidine**

Property	Value	Source
Boiling Point	235.5 ± 9.0 °C	Predicted data
Density	0.943 ± 0.06 g/cm ³	Predicted data
pKa	10.70 ± 0.40	Predicted data

Note: Some physical properties are based on computational predictions and should be confirmed with experimental data where critical.

Synthesis and Experimental Protocols

The synthesis of **1-(Pyrrolidin-2-ylmethyl)piperidine** is not extensively detailed in publicly available literature, suggesting it is often prepared as an intermediate. A common synthetic approach for similar structures involves the reductive amination of a protected pyrrolidine-2-carbaldehyde with piperidine.

General Protocol for Reductive Amination

This protocol outlines a general methodology for the synthesis of **1-(Pyrrolidin-2-ylmethyl)piperidine** via reductive amination.

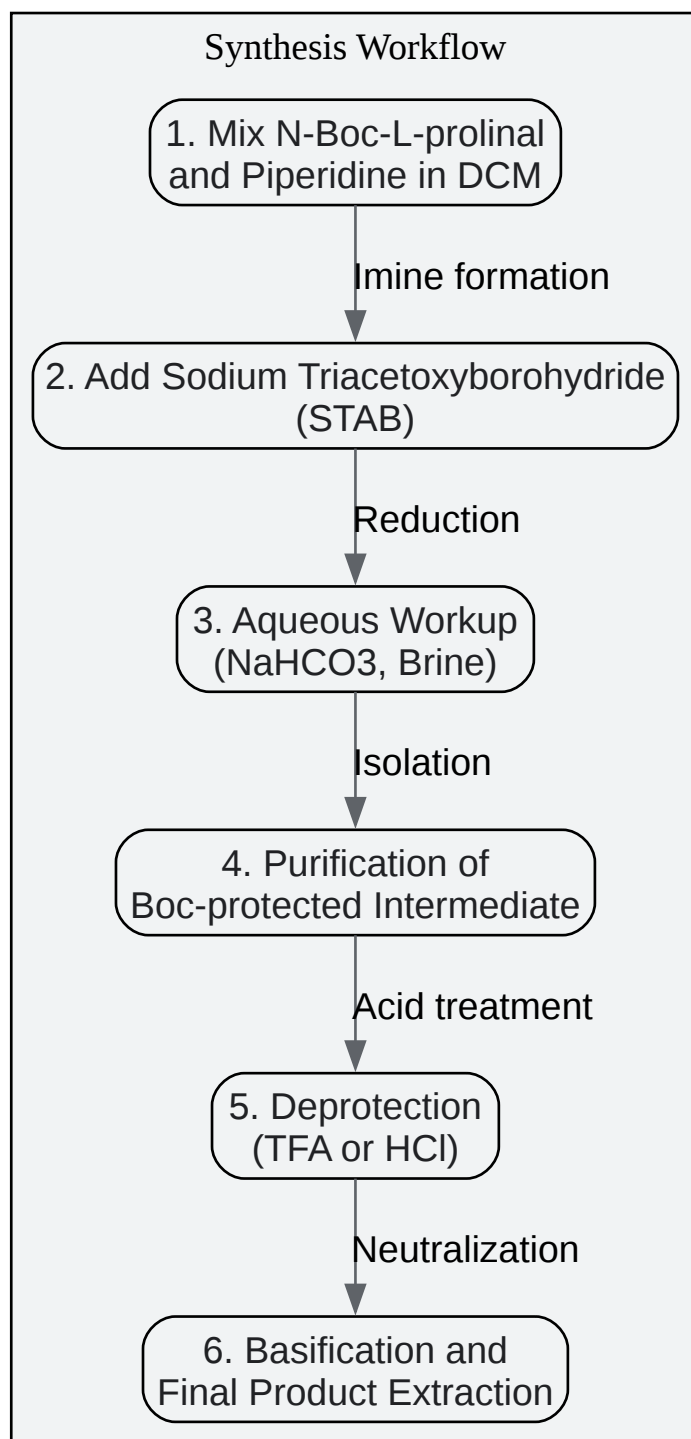
Materials:

- N-Boc-L-prolinal
- Piperidine
- Sodium triacetoxyborohydride (STAB)
- Dichloromethane (DCM)
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Trifluoroacetic acid (TFA) or 4M HCl in dioxane

Procedure:

- **Reaction Setup:** Dissolve N-Boc-L-prolinal (1 equivalent) and piperidine (1.1 equivalents) in anhydrous DCM. Stir the mixture at room temperature for 1-2 hours.
- **Reduction:** Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Continue stirring at room temperature for 12-18 hours.
- **Workup:** Quench the reaction by slowly adding a saturated sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

- Purification (Protected Intermediate): Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product (N-Boc-**1-(pyrrolidin-2-ylmethyl)piperidine**) using column chromatography on silica gel.
- Deprotection: Dissolve the purified Boc-protected intermediate in DCM and add an excess of TFA or 4M HCl in dioxane. Stir at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).
- Final Isolation: Remove the solvent under reduced pressure. If using TFA, dissolve the residue in a minimal amount of water and basify with a strong base (e.g., NaOH) to pH >12. Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic phase, and concentrate to yield the final product, **1-(Pyrrolidin-2-ylmethyl)piperidine**.



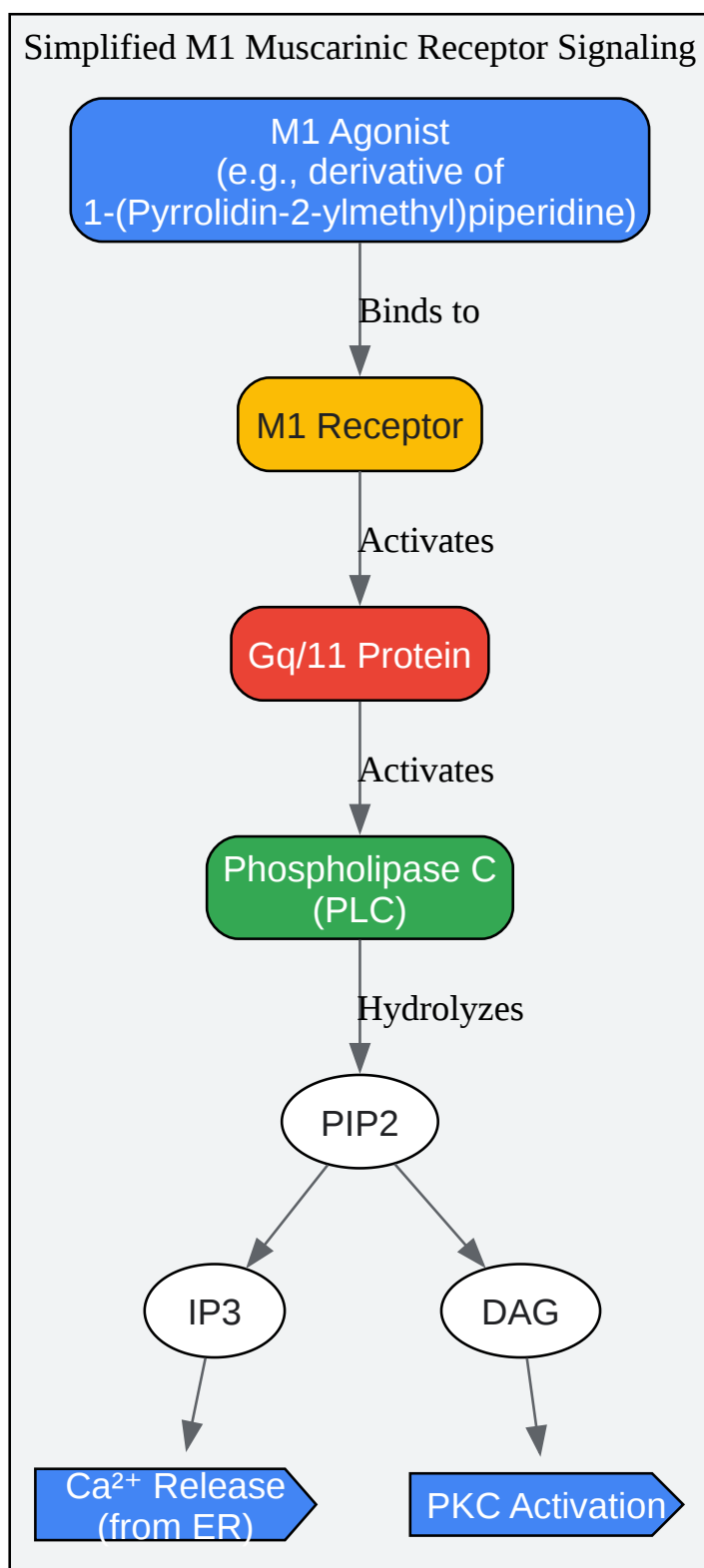
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Caption: A generalized workflow for the synthesis of **1-(Pyrrolidin-2-ylmethyl)piperidine**.

Potential Research Applications & Signaling Pathways

This molecule is a key intermediate in the synthesis of more complex molecules, particularly those designed as ligands for neurotransmitter receptors. Its structural motifs are found in compounds investigated for their activity as muscarinic acetylcholine receptor (mAChR) agonists. Specifically, derivatives have been explored for their potential in treating cognitive disorders by targeting the M1 muscarinic receptor.

Activation of the M1 receptor initiates a Gq/11 protein-coupled signaling cascade, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are crucial for modulating neuronal excitability and synaptic plasticity.



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Caption: The Gq-coupled signaling pathway initiated by M1 muscarinic receptor agonists.

Safety and Handling

As with any research chemical, **1-(Pyrrolidin-2-ylmethyl)piperidine** should be handled with care in a well-ventilated laboratory fume hood. Users should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer: This document is intended for informational purposes for research professionals. All laboratory work should be conducted by trained individuals in suitably equipped facilities. Users should consult original research articles and supplier documentation for complete and validated information.

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